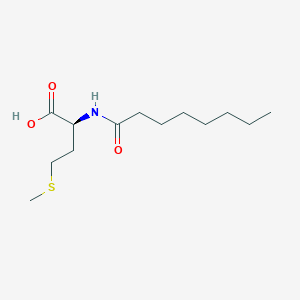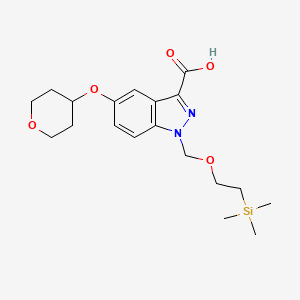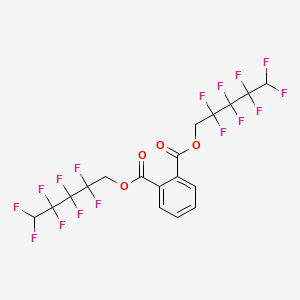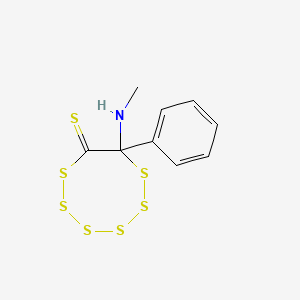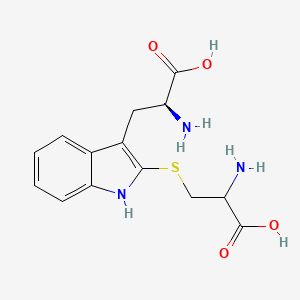
2-((2-Amino-2-carboxyethyl)thio)tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Amino-2-carboxyethyl)thio)tryptophan is a derivative of tryptophan, an essential amino acid This compound features a unique structure where a thioether linkage connects the tryptophan moiety to a cysteine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-2-carboxyethyl)thio)tryptophan typically involves the reaction of tryptophan with a cysteine derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether bond. The reaction is usually carried out in an aqueous medium at a controlled pH to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis, where specific enzymes catalyze the formation of the thioether bond. This method is advantageous due to its specificity and mild reaction conditions, which are suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Amino-2-carboxyethyl)thio)tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various acylating or alkylating agents under controlled pH conditions.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol derivatives.
Substitution: Acylated or alkylated derivatives.
Applications De Recherche Scientifique
2-((2-Amino-2-carboxyethyl)thio)tryptophan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized biomaterials.
Mécanisme D'action
The mechanism of action of 2-((2-Amino-2-carboxyethyl)thio)tryptophan involves its interaction with various molecular targets, primarily proteins. The thioether linkage can influence protein folding and stability, affecting the protein’s function. This compound can also participate in redox reactions, impacting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: The parent amino acid, essential for protein synthesis.
Cysteine: Another amino acid with a thiol group, involved in redox reactions.
Selenocysteine: Similar to cysteine but contains selenium, known for its role in antioxidant enzymes.
Uniqueness
2-((2-Amino-2-carboxyethyl)thio)tryptophan is unique due to its combined features of tryptophan and cysteine, allowing it to participate in a broader range of biochemical reactions. Its thioether linkage provides additional stability and reactivity compared to its parent compounds .
Propriétés
Numéro CAS |
550-94-7 |
|---|---|
Formule moléculaire |
C14H17N3O4S |
Poids moléculaire |
323.37 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanyl-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H17N3O4S/c15-9(13(18)19)5-8-7-3-1-2-4-11(7)17-12(8)22-6-10(16)14(20)21/h1-4,9-10,17H,5-6,15-16H2,(H,18,19)(H,20,21)/t9-,10?/m0/s1 |
Clé InChI |
MGVCAXMLCYZGFI-RGURZIINSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


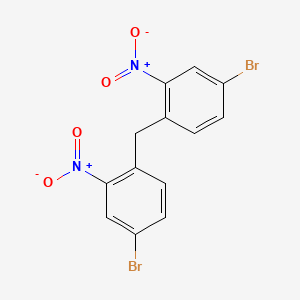
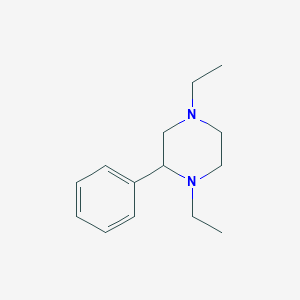

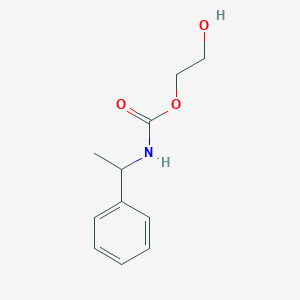
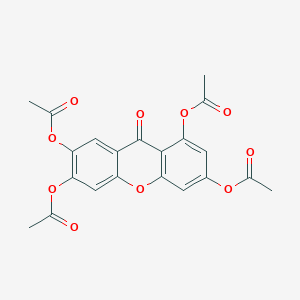
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)

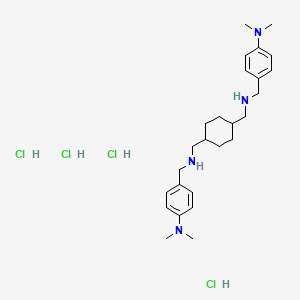
![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
